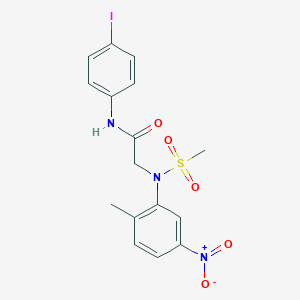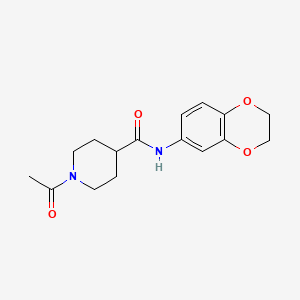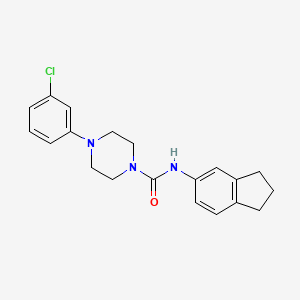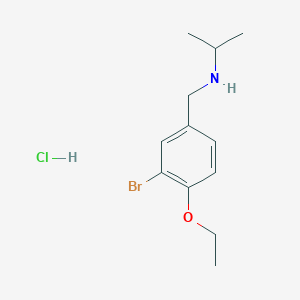![molecular formula C22H29N3O3S B4746940 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide
Übersicht
Beschreibung
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as MPAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide involves the inhibition of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide increases the levels of dopamine in the brain, which may have therapeutic implications for the treatment of Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects
In addition to its effects on dopamine levels, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have antioxidant effects, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for MAO-B inhibition, which allows researchers to study the effects of dopamine specifically. One limitation of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments is its potential for toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. One direction is the development of more potent and selective MAO-B inhibitors based on the structure of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. Another direction is the study of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide in combination with other drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, the anti-inflammatory and antioxidant effects of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide may have implications for the treatment of other diseases, such as Alzheimer's disease and cancer.
Wissenschaftliche Forschungsanwendungen
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and addiction. In neuroscience, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other dopamine-related disorders. In psychiatry, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied for its potential to treat depression, anxiety, and addiction. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-29(27,28)25(21-8-3-2-4-9-21)18-19-10-12-20(13-11-19)22(26)23-14-7-17-24-15-5-6-16-24/h2-4,8-13H,5-7,14-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHMKJYICWOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCCN2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4746875.png)
![3-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4746880.png)

![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)

![3-bromo-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4746898.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)


![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)
